molecular formula C19H25N3O B5379239 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

Katalognummer B5379239
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: GIADBIGZJDECQE-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been extensively studied due to its potential therapeutic applications.

Wirkmechanismus

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide inhibits the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes. 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to be highly selective for IKKβ, which is the primary kinase responsible for the activation of NF-κB in response to various stimuli.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is its high selectivity for IKKβ, which reduces the risk of off-target effects. It is also relatively stable and easy to handle, making it a convenient tool for studying NF-κB signaling. However, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. It also has a relatively short half-life in vivo, which can limit its effectiveness in therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for the use of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide in scientific research. One area of interest is the role of NF-κB signaling in aging and age-related diseases. 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to improve cognitive function in aging mice, suggesting that it may have therapeutic potential in age-related cognitive decline. Additionally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to enhance the efficacy of chemotherapy in cancer models, suggesting that it may have potential as a combination therapy. Finally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have anti-viral effects in models of viral infections, which could be explored further in the context of emerging viral diseases such as COVID-19.
Conclusion:
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is a valuable tool in scientific research due to its ability to inhibit the NF-κB pathway. It has been extensively studied and has shown promising results in various disease models. While there are limitations to its use, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has the potential to contribute to our understanding of disease pathogenesis and identify new therapeutic targets.

Synthesemethoden

The synthesis of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide involves the reaction between 4-tert-butylphenylboronic acid and 3-(1H-imidazol-1-yl)propylamine in the presence of palladium catalysts. The resulting intermediate is then reacted with acryloyl chloride to yield 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. This method has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. This makes 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide a valuable tool in studying the role of NF-κB in disease pathogenesis and identifying potential therapeutic targets.

Eigenschaften

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)17-8-5-16(6-9-17)7-10-18(23)21-11-4-13-22-14-12-20-15-22/h5-10,12,14-15H,4,11,13H2,1-3H3,(H,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIADBIGZJDECQE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.